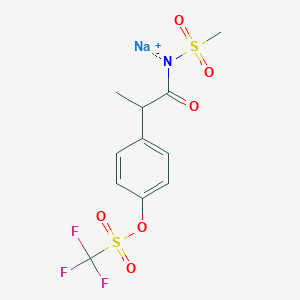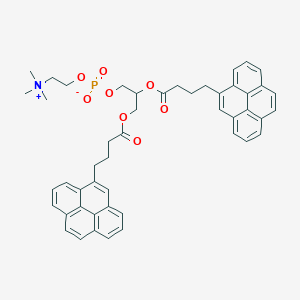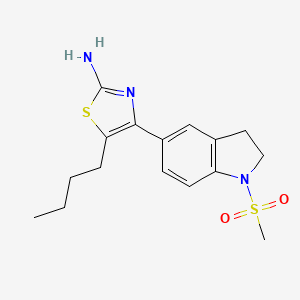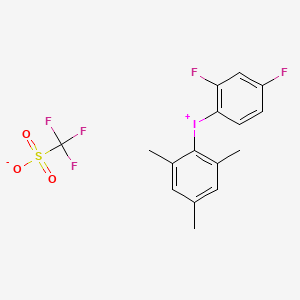
17,21-dihydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 17,21-dihidroxi-20-oxo-5beta-pregnan-3alfa-il beta-D-glucopiranosidurónico es un ácido glucosidurónico esteroideo. Es un metabolito de la aldosterona y desempeña un papel en el metabolismo de las hormonas esteroideas C21. Este compuesto es significativo en varias vías bioquímicas y tiene aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 17,21-dihidroxi-20-oxo-5beta-pregnan-3alfa-il beta-D-glucopiranosidurónico generalmente implica la conversión enzimática de la aldosterona. La enzima 3-oxo-5beta-esteroide 4-deshidrogenasa (EC:1.3.99.6) cataliza la conversión de aldosterona a este compuesto . Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reacciones enzimáticas a gran escala, donde la aldosterona se utiliza como material de partida. El proceso se controla cuidadosamente para mantener la actividad de la enzima y lograr una conversión eficiente. El producto se purifica luego utilizando técnicas cromatográficas para obtener el compuesto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 17,21-dihidroxi-20-oxo-5beta-pregnan-3alfa-il beta-D-glucopiranosidurónico sufre diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden convertir este compuesto en diferentes formas reducidas.
Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones varían dependiendo de la reacción y el producto deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas de la reacción. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que la reducción puede producir varias formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
El ácido 17,21-dihidroxi-20-oxo-5beta-pregnan-3alfa-il beta-D-glucopiranosidurónico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio del metabolismo de los esteroides y las reacciones enzimáticas.
Biología: Este compuesto se estudia por su papel en el metabolismo de las hormonas esteroideas y sus efectos en varias vías biológicas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos relacionados con el desequilibrio hormonal esteroideo.
Industria: El compuesto se utiliza en la producción de productos farmacéuticos a base de esteroides y como estándar en procesos de control de calidad .
Mecanismo De Acción
El mecanismo de acción del ácido 17,21-dihidroxi-20-oxo-5beta-pregnan-3alfa-il beta-D-glucopiranosidurónico implica su interacción con enzimas y receptores específicos en el cuerpo. Actúa como un metabolito en la vía de las hormonas esteroideas C21, donde se convierte a partir de la aldosterona por la enzima 3-oxo-5beta-esteroide 4-deshidrogenasa. Esta conversión juega un papel crucial en la regulación de los niveles de hormonas esteroideas en el cuerpo .
Comparación Con Compuestos Similares
Compuestos similares
20-beta,21-dihidroxi-11-oxo-5-beta-pregnan-3-alfa-il-beta-D-glucurónido: Este compuesto tiene una estructura y función similares pero difiere en la posición de los grupos hidroxilo y oxo.
17-alfa,21-dihidroxi-11,20-dioxo-5-beta-pregnan-3-alfa-il-beta-D-glucurónido: Otro compuesto similar con variaciones en los grupos funcionales y sus posiciones.
Singularidad
El ácido 17,21-dihidroxi-20-oxo-5beta-pregnan-3alfa-il beta-D-glucopiranosidurónico es único debido a su papel específico en el metabolismo de la aldosterona y su participación en la vía de las hormonas esteroideas C21. Su estructura y grupos funcionales distintos lo convierten en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Fórmula molecular |
C27H42O10 |
|---|---|
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
3,4,5-trihydroxy-6-[[17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H42O10/c1-25-8-5-14(36-24-21(32)19(30)20(31)22(37-24)23(33)34)11-13(25)3-4-15-16(25)6-9-26(2)17(15)7-10-27(26,35)18(29)12-28/h13-17,19-22,24,28,30-32,35H,3-12H2,1-2H3,(H,33,34) |
Clave InChI |
GAIOPZSMDANHBK-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B12295900.png)

![Sodium;3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12295920.png)

![(5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B12295930.png)

![1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12295944.png)
![2-Amino-5-[[3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B12295947.png)
![5,10,15,20,30,35-Hexakis(hydroxymethyl)-25-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B12295950.png)



